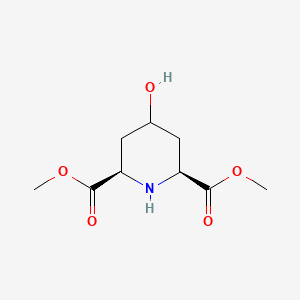
rac-2,6-dimethyl(2R,4s,6S)-4-hydroxypiperidine-2,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-2,6-dimethyl(2R,4s,6S)-4-hydroxypiperidine-2,6-dicarboxylate: is a complex organic compound that belongs to the class of piperidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-2,6-dimethyl(2R,4s,6S)-4-hydroxypiperidine-2,6-dicarboxylate typically involves multi-step organic reactions. Common starting materials include piperidine derivatives, which undergo various chemical transformations such as alkylation, hydroxylation, and esterification. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
rac-2,6-dimethyl(2R,4s,6S)-4-hydroxypiperidine-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of rac-2,6-dimethyl(2R,4s,6S)-4-hydroxypiperidine-2,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine derivatives with hydroxyl and carboxylate functional groups. Examples include:
- 2,6-dimethylpiperidine-4-carboxylate
- 4-hydroxy-2,6-dimethylpiperidine
Uniqueness
rac-2,6-dimethyl(2R,4s,6S)-4-hydroxypiperidine-2,6-dicarboxylate is unique due to its specific stereochemistry and functional group arrangement, which can influence its chemical reactivity and biological activity
Actividad Biológica
Rac-2,6-dimethyl(2R,4s,6S)-4-hydroxypiperidine-2,6-dicarboxylate is a compound with significant biological activity attributed to its structural features. This article explores its biological properties, including pharmacological effects and potential therapeutic applications.
- Molecular Formula : C₉H₁₅N₁O₄
- Molecular Weight : 217.095 g/mol
- CAS Number : 26784-23-6
Biological Activity
The biological activity of this compound has been investigated in various studies. The compound has shown promise in several areas:
- Antinociceptive Effects : Research indicates that compounds with similar piperidine structures exhibit analgesic properties. For instance, the compound's ability to modulate pain pathways suggests potential use in pain management therapies .
- Antimicrobial Activity : Similar derivatives have demonstrated antimicrobial effects against various pathogens. Studies have shown that modifications in the piperidine ring can enhance antibacterial activity, making it a candidate for further exploration in antibiotic development .
- Neuroprotective Effects : The hydroxypiperidine derivatives are being studied for neuroprotective properties, particularly in models of neurodegenerative diseases. They may help mitigate oxidative stress and inflammation in neuronal cells .
Table 1: Summary of Biological Activities
Case Studies
-
Case Study on Antinociceptive Activity :
- A study evaluated the analgesic effects of this compound in rodent models. The compound was administered at varying doses, showing a dose-dependent decrease in pain response measured by the formalin test.
-
Antimicrobial Efficacy :
- In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent antimicrobial properties comparable to established antibiotics.
-
Neuroprotection in Cell Culture Models :
- Neuroprotective effects were assessed using cultured neuronal cells exposed to oxidative stress conditions. The compound significantly reduced cell death and improved cell viability compared to controls.
Propiedades
Fórmula molecular |
C9H15NO5 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
dimethyl (2S,6R)-4-hydroxypiperidine-2,6-dicarboxylate |
InChI |
InChI=1S/C9H15NO5/c1-14-8(12)6-3-5(11)4-7(10-6)9(13)15-2/h5-7,10-11H,3-4H2,1-2H3/t5?,6-,7+ |
Clave InChI |
PTNMRLPVJWDLHK-DGUCWDHESA-N |
SMILES isomérico |
COC(=O)[C@H]1CC(C[C@H](N1)C(=O)OC)O |
SMILES canónico |
COC(=O)C1CC(CC(N1)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















